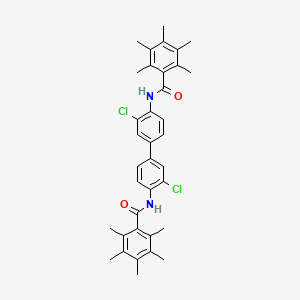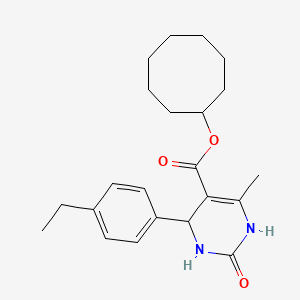![molecular formula C13H18N2O5S2 B5116713 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it an ideal candidate for various research studies. In
Wirkmechanismus
The mechanism of action of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine vary depending on the specific application and dosage. However, some of the common effects include anti-tumor and anti-inflammatory properties, regulation of blood glucose levels, and a protective effect on the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine in lab experiments is its unique structure and properties, which make it an ideal candidate for various research studies. Additionally, this compound has shown promising results in the treatment of various diseases, making it a valuable tool for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the safety and toxicity of this compound, as well as its potential side effects.
Synthesemethoden
The synthesis of 4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 4-morpholinylcarbonyl chloride and 3-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with morpholine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has been found to have anti-tumor and anti-inflammatory properties, making it an ideal candidate for cancer treatment. It has also been shown to regulate blood glucose levels and improve insulin sensitivity, making it useful in the treatment of diabetes. Additionally, it has been found to have a protective effect on the heart and can be used in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c16-13(14-1-5-19-6-2-14)12-9-11(10-21-12)22(17,18)15-3-7-20-8-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDLOQURDIBFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)